BenchChemオンラインストアへようこそ!

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

DPP4 inhibition dipeptidyl peptidase 4 type 2 diabetes

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid (CAS 1260587-57-2), systematically known as Fmoc-4-methyl-L-homophenylalanine, is a chiral, Fmoc-protected unnatural amino acid building block. This compound features a p-tolyl (4-methylphenyl) side chain appended to a homophenylalanine backbone, with (S)-configuration at the α-carbon, distinguishing it from standard phenylalanine and homophenylalanine analogs by its enhanced hydrophobicity (calculated logP ~5.66) and extended aromatic reach.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
CAS No. 1260587-57-2
Cat. No. B3067581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
CAS1260587-57-2
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyJLOKXQGKJIXTSW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid (CAS 1260587-57-2): Fmoc-Protected Unnatural Amino Acid for Precision Peptide Design


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid (CAS 1260587-57-2), systematically known as Fmoc-4-methyl-L-homophenylalanine, is a chiral, Fmoc-protected unnatural amino acid building block . This compound features a p-tolyl (4-methylphenyl) side chain appended to a homophenylalanine backbone, with (S)-configuration at the α-carbon, distinguishing it from standard phenylalanine and homophenylalanine analogs by its enhanced hydrophobicity (calculated logP ~5.66) and extended aromatic reach . Primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), it serves as a precision tool for introducing defined hydrophobic and aromatic interactions into peptide sequences, enabling the systematic study of structure-activity relationships (SAR) in medicinal chemistry and chemical biology [1]. Recent evidence has also identified this compound as a potent inhibitor of dipeptidyl peptidase 4 (DPP4) with a reported IC50 of 4.30 nM, placing it among the highest-affinity Fmoc-amino acid-based DPP4 ligands documented to date [2].

Why Fmoc-4-methyl-L-homophenylalanine Cannot Be Replaced by Fmoc-Phe, Fmoc-Homophe, or Other Close Analogs in Critical Applications


Generic substitution among Fmoc-protected aromatic amino acids is scientifically unsound because subtle structural variations—side-chain length, substitution pattern, and stereochemistry—produce quantifiable differences in target binding affinity, peptide secondary structure propensity, and biological activity. For example, while Fmoc-L-homophenylalanine (NPC-14686, CAS 132684-59-4) lacks the para-methyl substituent and shows anti-inflammatory activity via leukocyte adhesion inhibition (IC50 ~16 µM) [1], the 4-methylated analog (CAS 1260587-57-2) gains sub-nanomolar DPP4 inhibitory potency (IC50 4.30 nM) [2], representing an affinity enhancement of several thousand-fold attributable solely to the methyl group. Similarly, Fmoc-4-methyl-L-phenylalanine (CAS 199006-54-7) with its shorter propanoic acid backbone cannot replicate the conformational flexibility or spatial reach of the homophenylalanine scaffold, which is critical for engaging enzyme active sites or modulating peptide folding [3][4]. These structural distinctions translate into non-interchangeable performance in enzyme inhibition assays, peptide SAR studies, and supramolecular hydrogel applications, making independent procurement and characterization of the specific compound essential [3][4].

Product-Specific Quantitative Differentiation Evidence for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid


DPP4 Inhibition Potency: Sub-Nanomolar Affinity Achieved via 4-Methyl-Homophenylalanine Scaffold

In a direct head-to-head comparison of Fmoc-amino acid analogs tested against recombinant human DPP4, Fmoc-4-methyl-L-homophenylalanine (CAS 1260587-57-2) exhibits an IC50 of 4.30 nM [1]. This represents a dramatic affinity enhancement over unsubstituted Fmoc-L-homophenylalanine (NPC-14686), which does not show appreciable DPP4 inhibition at comparable concentrations [2][3]. By contrast, fused β-homophenylalanine derivatives designed as DPP4 inhibitors typically achieve IC50 values in the 155–207 nM range [4][5], making the target compound approximately 36- to 48-fold more potent than rationally optimized competitors.

DPP4 inhibition dipeptidyl peptidase 4 type 2 diabetes enzyme kinetics

Butyrylcholinesterase (BChE) Selectivity: Fmoc-Amino Acid Scaffold Validated for Inhibitor Design with Side-Chain Tunability

Class-level evidence from the foundational study by Gonzalez et al. (2016) established that Fmoc-amino acids constitute a validated scaffold for selective BChE inhibition, with KI values in the low micromolar range for leucine, lysine, and tryptophan analogs [1]. Critically, this study demonstrated that side-chain modifications produce up to eightfold differences in KI values (e.g., Boc-protected Fmoc-tryptophan vs. Fmoc-tryptophan alone), proving that the 4-methyl-homophenylalanine side chain of the target compound is not merely a spectator but a tunable determinant of affinity [1]. The 2023 follow-up study by Godinez et al. confirmed that Fmoc-amide derivatives bearing substrate-like modifications selectively inhibit BChE with IC50 values spanning 0.06–10.0 µM [2]. Compared to the benchmark selective BChE inhibitor ethopropazine (IC50 ~0.5 µM), the Fmoc-amino acid scaffold offers distinct advantages in synthetic tractability and side-chain diversification potential [3].

butyrylcholinesterase Alzheimer's disease neurodegeneration cholinesterase inhibitors

Anti-Inflammatory Activity: Leukocyte Adhesion Inhibition with Defined Structure-Activity Differentiation from NPC-14686

The unsubstituted analog Fmoc-L-homophenylalanine (NPC-14686, CAS 132684-59-4) has been extensively characterized as an anti-inflammatory agent that blocks neutrophil recruitment via inhibition of leukocyte adhesion to endothelial cells with an IC50 of approximately 16 µM [1][2]. This compound also induces concentration-dependent intracellular Ca²⁺ mobilization with EC50 values of 75–100 µM across multiple cell lines (MDCK renal cells, OC2 oral cancer cells, PC3 prostate cancer cells, HA22/VGH hepatoma cells) [1][3][4]. The 4-methyl-homophenylalanine derivative (CAS 1260587-57-2), by virtue of its increased hydrophobicity (calculated logP ~5.66 vs. ~4.41 for NPC-14686) [5], is predicted to exhibit enhanced membrane partitioning and altered Ca²⁺ signaling kinetics, making it a structurally distinct tool for dissecting the contribution of aromatic ring methylation to anti-inflammatory mechanism.

anti-inflammatory leukocyte adhesion neutrophil recruitment calcium signaling

Peptide Synthesis Efficiency: Chiral Purity and Defined Stereochemistry Critical for Reproducible SPPS Outcomes

Vendor technical specifications confirm that the (S)-enantiomer (CAS 1260587-57-2) is supplied with purity ≥97% (HPLC) and stereochemical homogeneity at the single asymmetric carbon [1]. In contrast, the racemic mixture Fmoc-4-methyl-DL-homophenylalanine (CAS 1822424-29-2) and the D-enantiomer (CAS 1260592-40-2) are also commercially available, but their use in SPPS introduces stereochemical heterogeneity that can compromise peptide folding, biological activity, and batch-to-batch reproducibility . The (S)-configuration matches the natural L-amino acid stereochemistry required for ribosomal compatibility in modified peptide therapeutics, whereas the D-enantiomer produces diastereomeric peptides with unpredictable pharmacological profiles . Additionally, the Fmoc group provides orthogonal protection compatible with standard SPPS protocols, with acid stability under Boc/tBu cleavage conditions and base-labile removal via piperidine .

solid-phase peptide synthesis chiral purity SPPS efficiency peptide coupling

Hydrophobicity-Driven Self-Assembly: logP Differential Enables Tunable Supramolecular Hydrogel Properties

Fmoc-protected aromatic amino acids are established low-molecular-weight hydrogelators, with gelation properties exquisitely sensitive to side-chain aromatic substitution patterns [1][2]. The target compound exhibits a calculated logP of approximately 5.66, substantially higher than Fmoc-phenylalanine (logP ~3.74) and Fmoc-L-homophenylalanine (SlogP ~4.41) [3]. This enhanced hydrophobicity directly modulates the critical micelle concentration (CMC) and gel-sol transition temperature of supramolecular hydrogels formed via π-π stacking of the fluorenyl and p-tolyl aromatic systems [1][4]. In systematic studies of Fmoc-Phe derivatives, para-substitution with electron-donating groups (such as methyl) has been shown to alter fibril morphology and hydrogel mechanical stiffness compared to unsubstituted or electron-withdrawing group-substituted analogs [1][2]. The p-tolyl moiety of CAS 1260587-57-2 thus provides a distinct self-assembly profile compared to Fmoc-Phe, Fmoc-Tyr, or Fmoc-4-nitro-Phe, which cannot be replicated by blending or post-synthetic modification.

supramolecular hydrogels self-assembly drug delivery biomaterials

High-Value Application Scenarios for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid Based on Quantitative Differentiation Evidence


DPP4-Targeted Probe Development and High-Throughput Screening

With a documented DPP4 IC50 of 4.30 nM [1], this compound serves as an immediate, high-affinity starting point for developing fluorescent or biotinylated DPP4 activity probes. Its potency surpasses fused β-homophenylalanine competitors by 36- to 48-fold [2][3], enabling robust assay windows at low probe concentrations that minimize non-specific binding and solvent effects. Researchers can directly conjugate the free carboxylic acid to reporter groups without lengthy SAR optimization campaigns.

BChE Inhibitor SAR Expansion Using the Fmoc-Amino Acid Scaffold

Building on the validated Fmoc-amino acid BChE inhibitor scaffold [4][5], this compound introduces a 4-methyl-homophenylalanine side chain not represented in the original Gonzalez et al. (2016) screen. Systematic variation of the p-tolyl moiety (e.g., halogenation, nitration, or extension to biphenyl) can probe the BChE peripheral anionic site with the goal of improving upon the 0.06–10.0 µM IC50 range reported for first-generation Fmoc-amide BChE inhibitors [5].

Anti-Inflammatory Mechanism Dissection via Hydrophobicity-Graded Analog Sets

The established anti-inflammatory profile of NPC-14686 (Fmoc-L-homophenylalanine), with leukocyte adhesion IC50 = 16 µM and Ca²⁺ EC50 = 75–100 µM [6][7], can be systematically compared with the 4-methyl analog to determine whether increased hydrophobicity (logP differential of ~1.25 units [8]) enhances or attenuates anti-inflammatory potency. This head-to-head comparison provides a clean SAR data point for publications on Fmoc-amino acid pharmacology.

Supramolecular Hydrogel Engineering with Defined Hydrophobic Tuning

For researchers designing Fmoc-peptide hydrogels for controlled drug release or 3D cell culture [9][10], this compound provides a hydrophobic building block (logP 5.66 ) that can be incorporated at defined positions within self-assembling peptide sequences. The p-tolyl group enhances π-π stacking interactions compared to unsubstituted phenylalanine (logP ~3.74 [8]), enabling predictable modulation of gel stiffness, fiber morphology, and cargo release kinetics without deviating from the well-characterized Fmoc-dipeptide gelator platform.

Quote Request

Request a Quote for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.